N-9 Substituent-Dependent α-Glucosidase Inhibition: 2.5-Fold Potency Window Across the Analog Series
In a series of 1-(4-trifluoromethylbenzyl)-4-oxa-1,9-diazaspiro[5.5]undecan-2-one analogs varying only at the N-9 substituent, the benzyl-substituted compound (SPO-5) exhibited an α-glucosidase IC50 of 107.06 nM, whereas the most potent analog (SPO-7, p-tert-butylbenzyl) achieved 49.96 nM and the allyl-substituted analog (SPO-1) showed only 128.91 nM [1]. The N-9 benzyl group thus delivers intermediate potency, placing the target compound's predicted activity within a defined SAR landscape distinct from both high-potency halogenated benzyl derivatives (SPO-9, 63.51 nM; SPO-11, 67.06 nM) and low-potency alkyl/allyl derivatives [1]. This establishes that 9-benzyl substitution occupies a specific potency tier that cannot be assumed for other N-9 substituents.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 ~107 nM based on SPO-5 (N-9 benzyl analog in the 1-(4-trifluoromethylbenzyl) series) |
| Comparator Or Baseline | SPO-7 (p-tert-butylbenzyl at N-9): IC50 = 49.96 nM; SPO-1 (allyl at N-9): IC50 = 128.91 nM; SPO-9 (m-fluorobenzyl at N-9): IC50 = 63.51 nM; Acarbose (positive control): IC50 = 35.91 nM |
| Quantified Difference | SPO-5 (benzyl) is 2.14-fold less potent than SPO-7; 1.20-fold more potent than SPO-1; 1.68-fold less potent than SPO-9. The N-9 substituent alone creates a >2.5-fold potency range (49.96–128.91 nM) within the series. |
| Conditions | α-Glucosidase inhibitory assay; reference standard acarbose; IC50 determined from concentration-response curves as reported in ChemistrySelect 2025, 10, e202404738. |
Why This Matters
For procurement decisions, selecting an analog with a different N-9 substituent (e.g., allyl or p-tert-butylbenzyl) would yield α-glucosidase inhibitory potency that differs by 20–114% from the 9-benzyl compound, directly impacting assay outcomes in antidiabetic drug discovery programs.
- [1] Adarasandi R, Gundla R, Paidikondala K, Putta P, Lakkoju B, Kolli B. Design and Synthesis of Alpha Glycosidase Inhibitors for 1-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one as an Antidiabetic Agent. ChemistrySelect. 2025;10(5):e202404738. Table 2: IC50 values for SPO-1 through SPO-11. View Source
